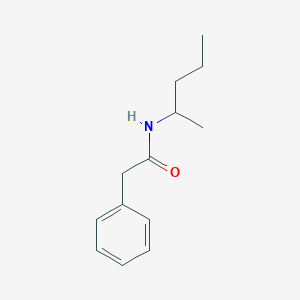
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, also known as RO-3306, is a small molecule inhibitor of cyclin-dependent kinase 1 (CDK1). CDK1 is a key regulator of the cell cycle and is essential for cell division. RO-3306 has been extensively studied for its potential applications in cancer therapy and as a tool for studying the cell cycle.
Wirkmechanismus
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a selective inhibitor of CDK1. It binds to the ATP binding site of the kinase and prevents its activity. CDK1 is essential for the progression of the cell cycle, and inhibition of this kinase leads to cell cycle arrest in the G2 phase.
Biochemical and Physiological Effects
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been shown to induce cell cycle arrest in various cell lines. It has also been shown to induce apoptosis in cancer cells. In preclinical models of cancer, N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been shown to inhibit tumor growth and prolong survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a potent and selective inhibitor of CDK1. It has been extensively studied and has a well-characterized mechanism of action. The inhibitor can be used to synchronize cells in different phases of the cell cycle and can be used to study the regulation of the cell cycle.
One limitation of N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is that it is not specific for CDK1 and can inhibit other CDKs at higher concentrations. Additionally, the inhibitor has poor solubility in water and requires the use of organic solvents for preparation.
List of
Zukünftige Richtungen
1. Development of more potent and selective CDK1 inhibitors
2. Investigation of the combination of N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine with other cancer therapies
3. Identification of biomarkers that predict response to CDK1 inhibitors
4. Investigation of the role of CDK1 in other diseases, such as neurodegenerative disorders
5. Development of new formulations of N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine with improved solubility and pharmacokinetic properties.
Synthesemethoden
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several intermediates, including a key intermediate that is produced through a Suzuki coupling reaction. The final product is obtained through a reduction reaction and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has a wide range of applications in scientific research. It has been used extensively as a tool for studying the cell cycle and its regulation. The inhibitor has been shown to induce cell cycle arrest in various cell lines and can be used to synchronize cells in different phases of the cell cycle.
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has also been investigated for its potential applications in cancer therapy. CDK1 is overexpressed in many types of cancer, and inhibition of this kinase has been shown to induce apoptosis and inhibit tumor growth. N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been tested in preclinical models of cancer and has shown promising results as a potential therapeutic agent.
Eigenschaften
IUPAC Name |
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-2-13-6-8-14(9-7-13)21-19-5-3-4-16-17-12-15(23(24)25)10-11-18(17)22-20(16)19/h10-14,19,21-22H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLHEYVKVRAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC2CCCC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4882552.png)

![5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4882563.png)
![3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzonitrile trifluoroacetate](/img/structure/B4882574.png)
![isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4882575.png)
![5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B4882583.png)
![1-(4-bromophenyl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4882599.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4882603.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4882611.png)

![5-(2,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882620.png)
![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4882646.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B4882654.png)
